molecular formula C25H21F4N3O4 B8568113 2-(1-(2-Fluoro-4-(6-(3-(3-(trifluoromethyl)phenyl)ureido)pyridin-3-yl)phenyl)cyclobutoxy)acetic acid

2-(1-(2-Fluoro-4-(6-(3-(3-(trifluoromethyl)phenyl)ureido)pyridin-3-yl)phenyl)cyclobutoxy)acetic acid

Cat. No.: B8568113
M. Wt: 503.4 g/mol
InChI Key: HAIOLVJDNAAOSS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1-(2-Fluoro-4-(6-(3-(3-(trifluoromethyl)phenyl)ureido)pyridin-3-yl)phenyl)cyclobutoxy)acetic acid is a useful research compound. Its molecular formula is C25H21F4N3O4 and its molecular weight is 503.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C25H21F4N3O4

Molecular Weight

503.4 g/mol

IUPAC Name

2-[1-[2-fluoro-4-[6-[[3-(trifluoromethyl)phenyl]carbamoylamino]pyridin-3-yl]phenyl]cyclobutyl]oxyacetic acid

InChI

InChI=1S/C25H21F4N3O4/c26-20-11-15(5-7-19(20)24(9-2-10-24)36-14-22(33)34)16-6-8-21(30-13-16)32-23(35)31-18-4-1-3-17(12-18)25(27,28)29/h1,3-8,11-13H,2,9-10,14H2,(H,33,34)(H2,30,31,32,35)

InChI Key

HAIOLVJDNAAOSS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=C(C=C(C=C2)C3=CN=C(C=C3)NC(=O)NC4=CC=CC(=C4)C(F)(F)F)F)OCC(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 25 mL vial was charged with the product from Example 60C (459 mg, 1.128 mmol), the product from Example 60B (342 mg, 1.128 mmol), dibasic potassium phosphate (590 mg, 3.38 mmol), and 1,1′-bis(di-tert-butylphosphino)ferrocene palladium (II) dichloride (7.38 mg, 0.011 mmol), N,N-dimethylacetamide (4 mL), ethanol (4.00 ml) and water (2 mL). The suspension was stirred and heated to 90° C., whereupon the reaction became homogenous. After heating at 90° C. for 1 hour, the reaction was copied to room temperature. The resulting suspension was poured into water (200 mL). The mixture was acidified to pH 1 with 1 M HCl. The solid was filtered, washed with water, and air-dried to give the title product. 1H NMR (300 MHz, DMSO-d6) δ ppm 1.62-1.71 (m, 1H), 1.96-2.07 (m, 1H), 2.39-2.49 (m, 4H), 3.69 (s, 2H), 7.38 (d, J=7.12 Hz, 1H), 7.47-7.61 (m, 4H), 7.65-7.71 (m, 2H), 8.07 (s, 1H), 8.17 (dd, J=2.7 and 8.8 Hz, 1H), 8.71 (d, J=2.7 Hz, 1H), 9.68 (s, 1H), 10.65 (s, 1H), 12.5 (br s, 1H). MS (ESI) m/z 504 [M+H]+.
Quantity
459 mg
Type
reactant
Reaction Step One
Quantity
342 mg
Type
reactant
Reaction Step Two
Name
potassium phosphate
Quantity
590 mg
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
7.38 mg
Type
catalyst
Reaction Step Five
Name
Quantity
200 mL
Type
solvent
Reaction Step Six
Name
Quantity
2 mL
Type
solvent
Reaction Step Seven
Quantity
4 mL
Type
solvent
Reaction Step Eight
Quantity
4 mL
Type
solvent
Reaction Step Nine

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